molecular formula C21H19N5O2S B2876230 N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 850912-02-6

N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

Cat. No.: B2876230
CAS No.: 850912-02-6
M. Wt: 405.48
InChI Key: KLCICOGVRIDTLL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a thioacetamide group and aromatic rings. Its molecular structure (Figure 1) includes a planar pyrazolopyrimidinone system, a sulfur-linked acetamide moiety, and a 3,5-dimethylphenyl group. Its crystallographic characterization likely employs software such as SHELX for structure refinement, a standard tool in small-molecule crystallography .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-13-8-14(2)10-15(9-13)23-18(27)12-29-21-24-19-17(20(28)25-21)11-22-26(19)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCICOGVRIDTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • The thioacetamide group in the target compound introduces enhanced conformational flexibility compared to ether-linked analogs.
  • The 3,5-dimethylphenyl substituent may influence steric interactions and solubility relative to methoxy or unsubstituted aryl groups.

Hydrogen Bonding and Supramolecular Architecture

Hydrogen bonding patterns, critical for crystallization and stability, are analyzed using graph set analysis as described by Bernstein et al. . For the target compound:

  • Donor-Acceptor Pairs: The pyrazolopyrimidinone core participates in N–H···O and C–H···S interactions.
  • Graph Set Descriptors: R₂²(8) motif: Observed between the pyrimidinone carbonyl and adjacent N–H groups. C(4) chains: Formed via C–H···S interactions involving the thioacetamide sulfur.

Comparatively, analogs with ether linkages (e.g., oxyacetamide derivatives) exhibit stronger O···H–N hydrogen bonds but lack sulfur-mediated interactions, reducing their propensity for C–H···S networks.

Pharmacological and Physicochemical Comparisons

While specific activity data are absent in the provided evidence, structural features suggest trends:

Property Target Compound Oxyacetamide Analog Methylthio Analog
LogP ~3.2 (estimated) ~2.8 ~2.5
Hydrogen Bond Acceptors 6 7 5
Solubility (aq.) Low (thioether hydrophobicity) Moderate (ether polarity) Very low (methylthio group)

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